
N-(2,5-dimethoxybenzyl)cycloheptanamine
Vue d'ensemble
Description
N-(2,5-dimethoxybenzyl)cycloheptanamine, also known as 2C-B, is a psychoactive drug that belongs to the phenethylamine family. It was first synthesized in 1974 by Alexander Shulgin and has since gained popularity as a recreational drug due to its hallucinogenic and euphoric effects. However, 2C-B has also been studied for its potential therapeutic applications, particularly in the field of neuroscience.
Applications De Recherche Scientifique
Analytical Methods for Antioxidant Activity
The study of antioxidants plays a crucial role across various scientific fields, including food engineering, medicine, and pharmacy. Analytical methods such as the Oxygen Radical Absorption Capacity (ORAC) test and the Ferric Reducing Antioxidant Power (FRAP) test are critical for determining antioxidant activity. These methods, based on chemical reactions and spectrophotometry, have been successfully applied to analyze the antioxidant capacity of complex samples, highlighting the importance of N-(2,5-dimethoxybenzyl)cycloheptanamine and similar compounds in research focused on health benefits and disease prevention (Munteanu & Apetrei, 2021).
Pharmacology of Serotonergic Hallucinogens
Research into the pharmacology of serotonergic hallucinogens, which includes compounds like this compound, sheds light on their profound effects on perception and cognition through 5-HT2A receptor activation. The addition of N-benzyl groups to phenethylamine hallucinogens significantly increases their 5-HT2A-binding affinity and hallucinogenic potency, illustrating the complex interaction between chemical structure and biological activity. This research has implications for understanding the therapeutic potential of these compounds in treating mental health disorders (Halberstadt, 2017).
Molecular Imaging in Psychedelic Drug Research
Molecular and functional imaging studies, such as PET and SPECT, offer insights into the brain's uptake and binding distribution of hallucinogenic compounds, including this compound. These imaging techniques are crucial for understanding the neurobiological effects of psychedelics and their potential therapeutic applications. Research in this area highlights the need for further investigation into the interactions and metabolic pathways of these compounds within the brain (Cumming et al., 2021).
Anti-inflammatory Properties of Psychedelics
Recent studies have identified the anti-inflammatory potential of serotonergic psychedelics, including derivatives of this compound, through the activation of 5-HT2A receptors. These findings suggest that psychedelics could offer novel therapeutic strategies for treating inflammatory disorders, expanding the scope of research beyond their psychoactive effects to include their impact on immune system regulation (Flanagan & Nichols, 2018).
Propriétés
IUPAC Name |
N-[(2,5-dimethoxyphenyl)methyl]cycloheptanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-18-15-9-10-16(19-2)13(11-15)12-17-14-7-5-3-4-6-8-14/h9-11,14,17H,3-8,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEHQZQFYFPLKCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CNC2CCCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50355138 | |
| Record name | N-(2,5-dimethoxybenzyl)cycloheptanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50355138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
355817-34-4 | |
| Record name | N-(2,5-dimethoxybenzyl)cycloheptanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50355138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



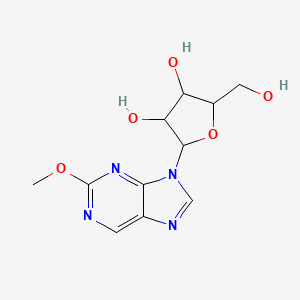
![Ethyl 2-[(2,2-diphenylacetyl)amino]acetate](/img/structure/B1617810.png)
![N-[4-(4-acetamidophenyl)sulfanylphenyl]acetamide](/img/structure/B1617811.png)
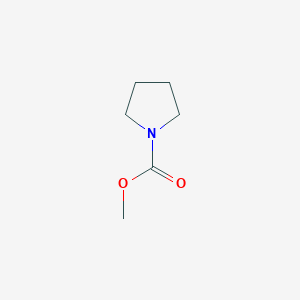
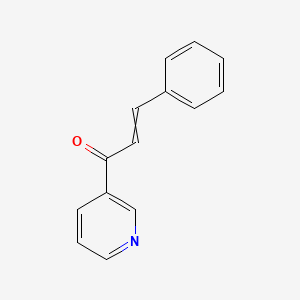

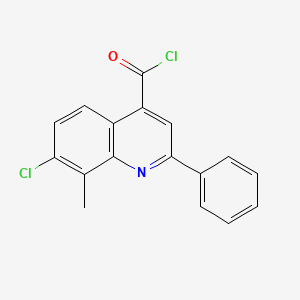

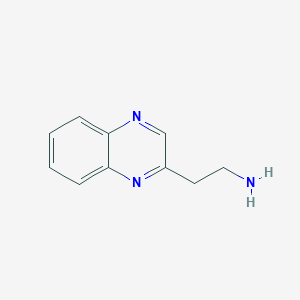
![N-[(R)-4-phosphopantothenoyl]-L-cysteine](/img/structure/B1617822.png)
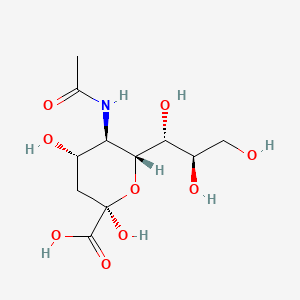

![Disodium 4-[(8-methylnonyl)oxy]-4-oxo-2-sulfonatobutanoate](/img/no-structure.png)
![Ethanol, 2-[[2-chloro-4-[(4-nitrophenyl)azo]phenyl]amino]-](/img/structure/B1617830.png)